N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide
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Overview
Description
N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide is a synthetic organic compound with the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide typically involves the reaction of 4-aminobenzoyl chloride with pyridine-3-carboxaldehyde in the presence of a suitable base, followed by the reaction with furan-2-carboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((Pyridin-2-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide
- N-(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide
- N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)thiophene-2-carboxamide
Uniqueness
N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the pyridine and furan rings in the molecule allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(20-12-13-3-1-9-19-11-13)14-5-7-15(8-6-14)21-18(23)16-4-2-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMJPRGCLXYDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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